Atractyligenin

Antiproliferative Melanoma ent-Kaurane

Atractyligenin is the essential nor-diterpene aglycone scaffold for medicinal chemistry and mitochondrial bioenergetics research. Unlike toxic glycosidic analogs (atractyloside, carboxyatractyloside), atractyligenin has >20-fold lower acute toxicity and acts as a competitive (reversible) ANT inhibitor (Ki = 1.5×10⁻⁵ M), enabling nuanced functional studies of ADP/ATP exchange. Its free 15-hydroxyl group enables semi-synthetic oxidation to the α,β-unsaturated ketone system—yielding 15-ketoatractyligenin methyl ester (IC₅₀ = 0.427 μM vs. A375 melanoma) and 15-didehydroatractyligenin methyl ester (anti-MRSA, MIC = 128 mg/L). Procure this validated starting scaffold.

Molecular Formula C19H28O4
Molecular Weight 320.4 g/mol
Cat. No. B1250879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtractyligenin
Synonymsatractyligenin
atractyligenine
Molecular FormulaC19H28O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC12CC(CC(C1CCC34C2CCC(C3)C(=C)C4O)C(=O)O)O
InChIInChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13-,14-,15+,16+,18-,19-/m1/s1
InChIKeyYRHWUYVCCPXYMB-JIMOHSCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atractyligenin: Baseline Definition and Source Context for Scientific Procurement


Atractyligenin is a nor-diterpene aglycone derived from the ent-kaurane class of diterpenoids [1]. It is the core structural unit of the toxic sulfoglucosides atractyloside and carboxyatractyloside, which are well-known inhibitors of the mitochondrial adenine nucleotide translocase (ANT) [2]. While the parent glycosides are characterized by potent ANT inhibition and associated high toxicity, atractyligenin itself exhibits a distinct pharmacological profile, including lower acute toxicity and a versatile chemical scaffold amenable to semi-synthetic derivatization for enhanced bioactivity [3]. It occurs naturally in plants such as *Atractylis gummifera* and is also found as a thermally generated derivative in roasted coffee [4].

Atractyligenin Procurement: Why Aglycone Identity Dictates Activity and Safety Profile


Atractyligenin cannot be interchanged with its glycosidic analogs (e.g., atractyloside, carboxyatractyloside) or other ent-kaurane diterpenoids due to fundamental differences in molecular structure that directly translate to quantitative differences in biological activity and toxicity. The absence of the glucose, sulfate, and isovaleric acid moieties in atractyligenin dramatically reduces its affinity for the adenine nucleotide translocase (ANT), with a reported Ki of 1.5 × 10⁻⁵ M, compared to the nanomolar-range inhibition exhibited by its glycosidic counterparts [1]. Furthermore, the free 15-hydroxyl group on the atractyligenin scaffold serves as a critical handle for semi-synthetic oxidation, enabling the formation of an α,β-unsaturated ketone system that is a key determinant of enhanced antiproliferative activity not present in the parent glycosides [2]. This structural distinction results in a >20-fold difference in in vivo toxicity metrics [3]. Therefore, generic substitution based solely on the diterpenoid class would lead to erroneous conclusions in both biological assays and toxicological assessments.

Atractyligenin Differential Evidence: Quantitative Comparisons Against Key Analogs


Cytotoxicity in Melanoma: Semi-Synthetic Atractyligenin Derivative vs. Cisplatin

The semi-synthetic atractyligenin derivative 15-ketoatractyligenin methyl ester demonstrates potent antiproliferative activity against the A375 melanoma cell line, with an IC50 value that is directly comparable to the clinical chemotherapeutic agent cisplatin. The parent aglycone, atractyligenin, exhibits significantly lower activity in this assay, highlighting the functional importance of the α,β-unsaturated ketone moiety introduced via semi-synthesis. This establishes the derivative as a promising lead structure for further anticancer development [1].

Antiproliferative Melanoma ent-Kaurane

Mitochondrial ANT Inhibition: Atractyligenin vs. Parent Glycosides

Atractyligenin acts as a competitive inhibitor of the adenine nucleotide translocase (ANT) but with significantly lower potency than its glycosidic counterparts. The reported inhibition constant (Ki) for atractyligenin is 1.5 × 10⁻⁵ M [1]. In contrast, atractyloside and carboxyatractyloside are known to inhibit ANT in the nanomolar range [2]. This quantitative difference in binding affinity is a critical differentiator for experiments requiring partial or reversible ANT blockade rather than complete and potentially toxic inhibition.

Mitochondrial Biology ANT Inhibitor Oxidative Phosphorylation

Acute Toxicity: Atractyligenin Derivative vs. Carboxyatractyloside

A direct in vivo comparison demonstrates that the atractyligenin glucoside derivative (2-O-β-D-glucopyranosyl-carboxyatractyligenin) possesses a significantly more favorable safety profile than the closely related glycoside carboxyatractyloside. In a *C. elegans* model, the median lethal dose (LD50) for the atractyligenin glucoside was 11.7 ± 1.2 mM, representing a 20-fold higher concentration required for lethality compared to carboxyatractyloside, which exhibited an LD50 of 0.61 ± 0.05 mM [1]. This quantitative difference in whole-organism toxicity is a crucial consideration for studies transitioning from in vitro to in vivo models.

Toxicology In Vivo Safety LD50

Antimicrobial Activity: Semi-Synthetic Atractyligenin Derivative vs. Parent Aglycone

Chemical modification of the atractyligenin scaffold can confer antimicrobial activity that is absent in the parent compound. The semi-synthetic derivative 15-didehydroatractyligenin methyl ester exhibited moderate antibacterial activity against multiple strains of *Staphylococcus aureus*, including methicillin-resistant (MRSA) and fluoroquinolone-resistant strains, with a minimum inhibitory concentration (MIC) of 128 mg/L [1]. In the same study, the unmodified atractyligenin and atractyloside showed no significant activity against these pathogens. This demonstrates that the introduction of a specific functional group (the α,β-unsaturated ketone) is a prerequisite for this particular bioactivity.

Antimicrobial MRSA Structure-Activity Relationship

Skin Photoaging: Atractyligenin Mechanism vs. In-Class Compounds

Atractyligenin uniquely inhibits UVA-induced matrix metalloproteinase (MMP) expression in human dermal fibroblasts by suppressing the MAPK signaling pathway and reducing intracellular reactive oxygen species (ROS) production [1]. While other ent-kaurane diterpenoids (e.g., steviol, cafestol) have been studied for various bioactivities, this specific mechanism of action in the context of cutaneous photoaging has been demonstrated for atractyligenin. The study showed a significant suppression of c-Jun phosphorylation and c-Fos expression, key transcription factors in MMP regulation, at non-cytotoxic concentrations [1]. This provides a distinct, evidence-based application niche for atractyligenin that is not shared by its most common structural analogs.

Dermatology Photoaging MMP Inhibition

Atractyligenin: High-Value Research and Application Scenarios Based on Differential Evidence


Oncology Research: Semi-Synthetic Lead Optimization

This scenario applies to medicinal chemistry and oncology research groups focused on developing novel antiproliferative agents. Based on the evidence that 15-ketoatractyligenin methyl ester exhibits IC50 values comparable to cisplatin (0.427 μM) against the A375 melanoma cell line [1], procurement of this specific derivative is justified. Furthermore, the study of its mechanism, involving PI3K/Akt pathway and thioredoxin reductase inhibition [2], provides a clear rationale for further in vitro and in vivo evaluation. The parent atractyligenin serves as the essential starting material for this validated semi-synthetic route.

Mitochondrial Physiology: Tunable ANT Inhibition Studies

This scenario is relevant for research laboratories investigating mitochondrial bioenergetics and the role of the adenine nucleotide translocase (ANT). The quantitative evidence showing that atractyligenin is a competitive inhibitor of ANT with a Ki of 1.5 × 10⁻⁵ M [1] makes it a superior choice for experiments requiring partial or reversible blockade of ADP/ATP exchange. This contrasts with the use of atractyloside or carboxyatractyloside, which are high-affinity, essentially irreversible inhibitors and are associated with high cellular toxicity. Procurement of atractyligenin enables more nuanced functional studies of mitochondrial respiration.

Antimicrobial Drug Discovery: Targeting Drug-Resistant Pathogens

This scenario is for researchers focused on developing new antibiotics against multidrug-resistant bacteria. The direct evidence that the semi-synthetic derivative 15-didehydroatractyligenin methyl ester displays activity against MRSA strains (MIC = 128 mg/L), while the parent atractyligenin and atractyloside are inactive [1], provides a strong rationale for structure-activity relationship (SAR) studies. Procurement of atractyligenin as a starting scaffold is essential for generating and testing a focused library of derivatives, with the goal of optimizing the antimicrobial pharmacophore and improving potency against clinically relevant pathogens.

Dermatological Research: Photoaging and UV-Protection Models

This scenario is tailored for dermatology and cosmetic science research into skin aging. The unique evidence demonstrating that atractyligenin suppresses UVA-induced MMP expression and ROS production in human dermal fibroblasts via MAPK pathway inhibition [1] supports its procurement for studies on skin photoaging. This specific mechanism of action distinguishes it from other ent-kaurane diterpenoids. Researchers can utilize atractyligenin as a tool compound to dissect UV-induced signaling pathways in the skin or as a lead for developing topical formulations aimed at preventing collagen degradation and maintaining fibroblast morphology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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